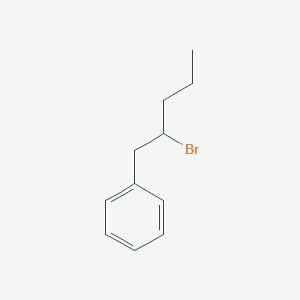![molecular formula C12H8BrFO B8622630 4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-ol](/img/structure/B8622630.png)
4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2’-fluoro-4’-bromobiphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a hydroxyl group at the 4-position, a fluorine atom at the 2’-position, and a bromine atom at the 4’-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2’-fluoro-4’-bromobiphenyl can be achieved through several methods. One common approach involves the diazotization of 2-fluoro-4-bromoaniline followed by a coupling reaction with phenol. The reaction conditions typically include the use of isopropyl nitrite as the diazotizing agent and copper(I) chloride as the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of solvents, catalysts, and temperature control are crucial factors in industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-2’-fluoro-4’-bromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed:
Substitution Reactions: Products include various substituted biphenyl derivatives.
Oxidation Reactions: Products include quinones and other oxidized biphenyl compounds.
Reduction Reactions: Products include dehalogenated biphenyl derivatives.
Applications De Recherche Scientifique
4-Hydroxy-2’-fluoro-4’-bromobiphenyl has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2’-fluoro-4’-bromobiphenyl involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine and bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action .
Comparaison Avec Des Composés Similaires
4-Hydroxy-4’-bromobiphenyl: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Fluoro-4-bromobiphenyl: Lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds.
4-Hydroxy-2’-fluorobiphenyl: Lacks the bromine atom, which may alter its chemical reactivity and interactions.
Uniqueness: 4-Hydroxy-2’-fluoro-4’-bromobiphenyl is unique due to the presence of both a hydroxyl group and halogen atoms, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H8BrFO |
|---|---|
Poids moléculaire |
267.09 g/mol |
Nom IUPAC |
4-(4-bromo-2-fluorophenyl)phenol |
InChI |
InChI=1S/C12H8BrFO/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7,15H |
Clé InChI |
WOIQLQNFGBYUQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C=C(C=C2)Br)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline](/img/structure/B8622564.png)











